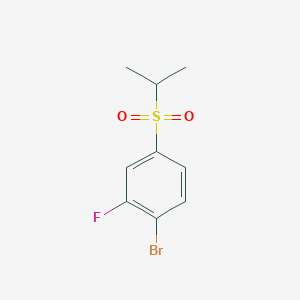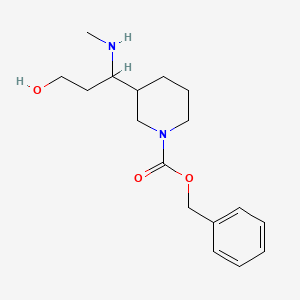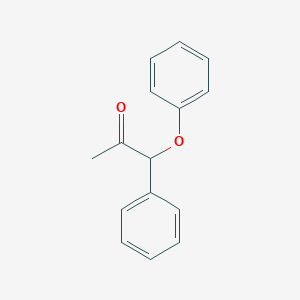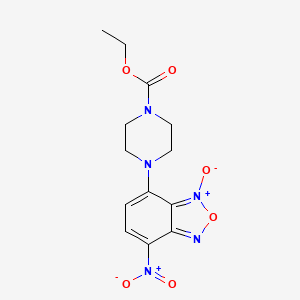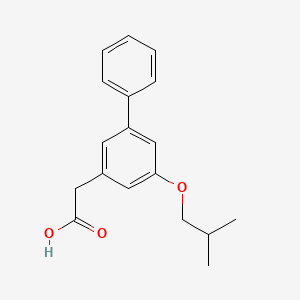![molecular formula C34H29NSi B13945262 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile CAS No. 56805-08-4](/img/structure/B13945262.png)
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[221]hept-2-ene-5-carbonitrile is a complex organosilicon compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent steps involve the introduction of the ethenyl, methyl, and phenyl groups, as well as the incorporation of the silicon atom and the carbonitrile group. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Conversion to silane derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile involves its interaction with specific molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in materials that require high mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
- 2,3-Diazabicyclo[2.2.1]-hept-2-ene
- 3,4,7,7-tetramethylbicyclo[2.2.1]hept-2-ene
Uniqueness
7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile is unique due to the presence of the silicon atom in its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
56805-08-4 |
|---|---|
Molekularformel |
C34H29NSi |
Molekulargewicht |
479.7 g/mol |
IUPAC-Name |
7-ethenyl-7-methyl-1,4,5,6-tetraphenyl-7-silabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C34H29NSi/c1-3-36(2)33(28-20-12-6-13-21-28)24-30(25-35)34(36,29-22-14-7-15-23-29)32(27-18-10-5-11-19-27)31(33)26-16-8-4-9-17-26/h3-23,30H,1,24H2,2H3 |
InChI-Schlüssel |
FCCONUVRFQCXPA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2(CC(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


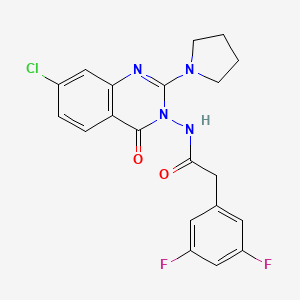
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
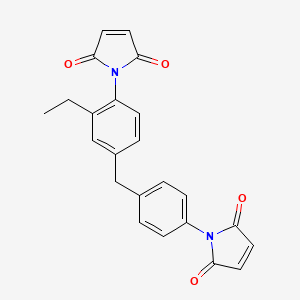
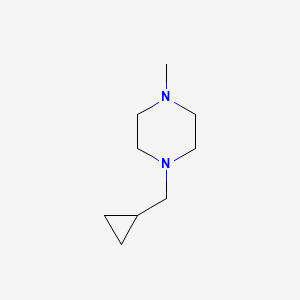
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
